molecular formula C27H28N2O3S B11620834 ethyl (2Z)-7-methyl-2-(4-methylbenzylidene)-3-oxo-5-[4-(propan-2-yl)phenyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

ethyl (2Z)-7-methyl-2-(4-methylbenzylidene)-3-oxo-5-[4-(propan-2-yl)phenyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B11620834
M. Wt: 460.6 g/mol
InChI Key: KJYITSPNACLWKI-JCMHNJIXSA-N
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Description

  • Preparation Methods

      Synthetic Routes: Bilastine can be synthesized through several routes. One novel process involves the preparation of its precursor, followed by subsequent transformations.

      Reaction Conditions: The specific conditions depend on the synthetic pathway chosen.

      Industrial Production: Industrial-scale production methods typically involve optimized synthetic routes, purification, and formulation.

  • Chemical Reactions Analysis

      Reactions: Bilastine undergoes various chemical reactions, including oxidation, reduction, and substitution.

      Common Reagents and Conditions: Specific reagents and conditions vary based on the desired transformation. For instance, reduction may involve catalytic hydrogenation.

      Major Products: The primary product is Bilastine itself, but intermediates and byproducts may also form during synthesis.

  • Scientific Research Applications

      Chemistry: Bilastine’s structural features make it interesting for medicinal chemistry studies, especially in the context of antihistamines.

      Biology: Researchers explore its effects on histamine receptors and potential interactions with other biological targets.

      Medicine: Bilastine’s clinical applications extend to allergic conditions, where it provides symptomatic relief without sedation.

      Industry: Pharmaceutical companies utilize Bilastine in drug formulations.

  • Mechanism of Action

    • Bilastine selectively blocks histamine H1 receptors, preventing histamine-mediated allergic responses.
    • Its molecular targets include H1 receptors on immune cells, endothelial cells, and nerve endings.
    • The exact pathways involved are complex and interconnected, affecting allergic symptoms.
  • Comparison with Similar Compounds

      Similar Compounds: Bilastine belongs to the second-generation antihistamines, along with cetirizine, fexofenadine, and loratadine.

      Uniqueness: Bilastine stands out due to its non-sedating profile, high selectivity, and efficacy in allergic conditions.

    Remember that Bilastine’s complex name reflects its intricate structure, and its role in allergy management underscores its significance in medicine.

    Properties

    Molecular Formula

    C27H28N2O3S

    Molecular Weight

    460.6 g/mol

    IUPAC Name

    ethyl (2Z)-7-methyl-2-[(4-methylphenyl)methylidene]-3-oxo-5-(4-propan-2-ylphenyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

    InChI

    InChI=1S/C27H28N2O3S/c1-6-32-26(31)23-18(5)28-27-29(24(23)21-13-11-20(12-14-21)16(2)3)25(30)22(33-27)15-19-9-7-17(4)8-10-19/h7-16,24H,6H2,1-5H3/b22-15-

    InChI Key

    KJYITSPNACLWKI-JCMHNJIXSA-N

    Isomeric SMILES

    CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)C(C)C)C(=O)/C(=C/C4=CC=C(C=C4)C)/S2)C

    Canonical SMILES

    CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)C(C)C)C(=O)C(=CC4=CC=C(C=C4)C)S2)C

    Origin of Product

    United States

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